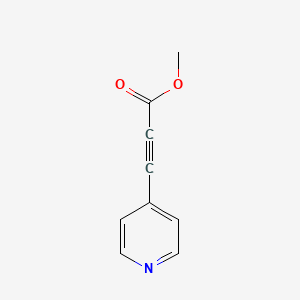
Methyl 3-(4-Pyridyl)propiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(4-Pyridyl)propiolate” is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “Methyl 3-(4-Pyridyl)propiolate” is1S/C9H7NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-3,6-7H,1H3 . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
“Methyl 3-(4-Pyridyl)propiolate” is likely to participate in reactions that exploit the electrophilicity of the alkyne group, similar to Methyl propiolate .Physical And Chemical Properties Analysis
“Methyl 3-(4-Pyridyl)propiolate” is a white to yellow solid . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Pyrid
Pharmaceuticals
Pyridine derivatives are often used in the synthesis of pharmaceuticals. They can act as building blocks in the creation of complex molecules with therapeutic properties .
Organic Synthesis
Pyridine derivatives, such as Methyl propiolate, are used as reagents and building blocks for the synthesis of other organic compounds. These reactions exploit the electrophilicity of the alkyne group .
Material Science
Pyridine derivatives can be used in the development of new materials, including polymers and nanomaterials. Their unique chemical properties can impart desirable characteristics to these materials .
Catalysis
Pyridine derivatives can act as ligands in catalytic reactions, enhancing the efficiency and selectivity of these processes .
Analytical Chemistry
Pyridine derivatives can be used as indicators or reagents in analytical chemistry, aiding in the detection and quantification of various substances .
Agriculture
Some pyridine derivatives are used in the production of pesticides and herbicides .
Methyl Propiolate
Methyl propiolate is an organic compound with the formula HC2CO2CH3. It is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid. It is a colorless liquid that is miscible with organic solvents. The compound is a reagent and building block for the synthesis of other organic compounds, reactions that exploit the electrophilicity of the alkyne group .
Methyl 3-(3-Pyridyl)propiolate
This compound has a CAS Number of 78584-30-2 and a molecular weight of 161.16. It is stored at a temperature of +4C and has a purity of 97%. It is a white to yellow solid .
Propiedades
IUPAC Name |
methyl 3-pyridin-4-ylprop-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLKKRYTNVEEMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-Pyridyl)propiolate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

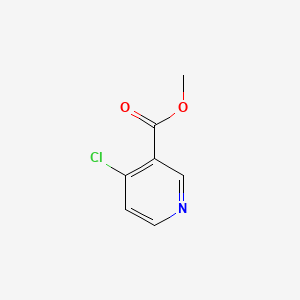
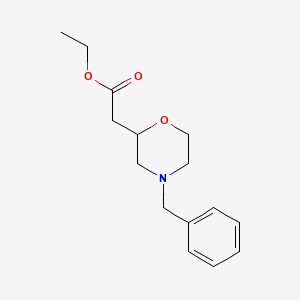
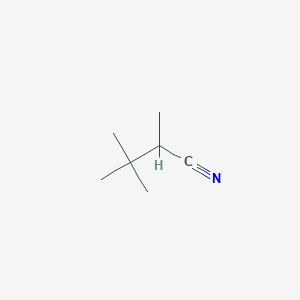
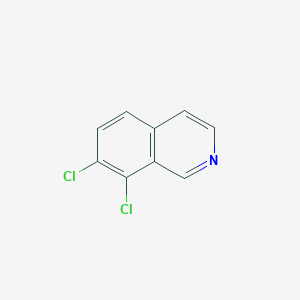
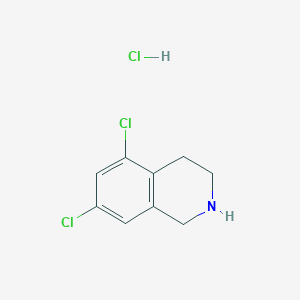
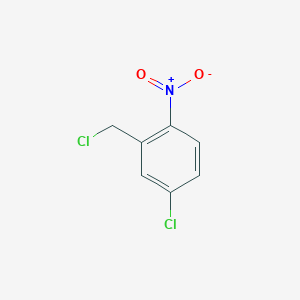
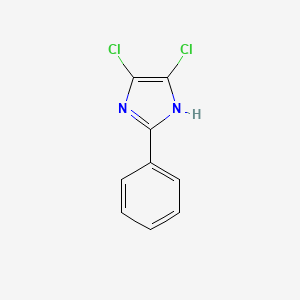
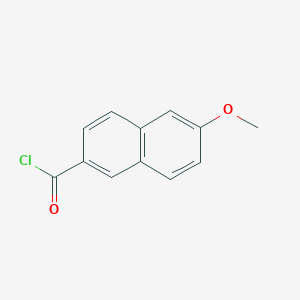
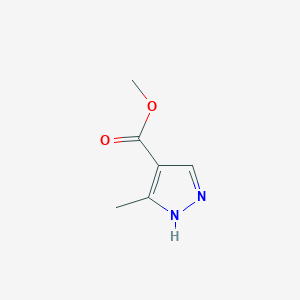
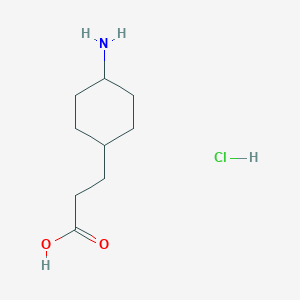
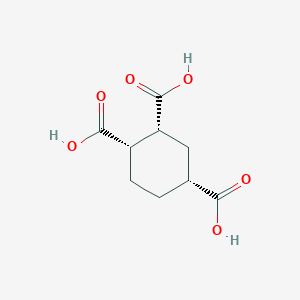
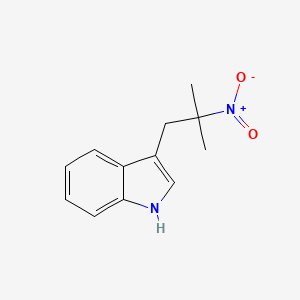
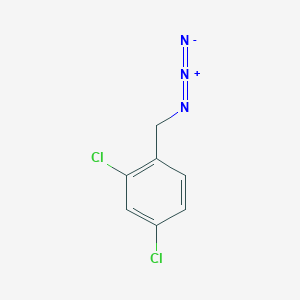
![1-[(Methylamino)methyl]cyclohexanol](/img/structure/B1367155.png)